3-Azabicyclo[4.1.0]heptan-1-ol is a conformationally restricted, sp3-enriched bicyclic building block utilized in advanced medicinal chemistry and agrochemical development [1]. By fusing a cyclopropane ring to a piperidine core and positioning a hydroxyl group at the bridgehead (C1), this compound provides a locked 3D scaffold. Procurement teams prioritize this building block when standard saturated heterocycles—such as 3-hydroxypiperidine or morpholine—fail to meet pharmacokinetic or target-binding criteria [2]. Its rigid geometry, unique exit vectors, and modulated physicochemical properties make it a premium precursor for synthesizing highly selective, metabolically stable active pharmaceutical ingredients (APIs).
Substituting 3-azabicyclo[4.1.0]heptan-1-ol with its unconstrained analog, 3-hydroxypiperidine, fundamentally alters the thermodynamic and pharmacokinetic profile of the resulting derivative [1]. Flexible piperidines incur a high entropic penalty upon binding, exhibit higher basicity (often leading to hERG liability), and present multiple unshielded sites for CYP450-mediated oxidative metabolism. In contrast, the cyclopropane fusion in the azabicyclo[4.1.0]heptane system locks the ring conformation, lowers the amine pKa via inductive effects and increased s-character, and sterically shields adjacent carbons from metabolic degradation [2]. Consequently, attempting to substitute this bicyclic scaffold with a generic piperidine during procurement will likely result in downstream failures in metabolic stability, membrane permeability, and target affinity.
The fusion of a cyclopropane ring and the presence of a bridgehead hydroxyl group exert a strong electron-withdrawing inductive effect, significantly lowering the basicity of the secondary amine compared to unconstrained analogs [1]. While 3-hydroxypiperidine typically exhibits a pKa of approximately 10.0 to 10.4, the azabicyclo[4.1.0]heptane scaffold reduces the pKa to the 8.5–9.0 range. This reduction decreases the physiological ionization state at pH 7.4, which directly enhances passive membrane permeability and mitigates off-target hERG channel inhibition often associated with highly basic amines.
| Evidence Dimension | Amine pKa and physiological ionization |
| Target Compound Data | 3-Azabicyclo[4.1.0]heptan-1-ol scaffold (pKa ~8.5–9.0) |
| Comparator Or Baseline | 3-Hydroxypiperidine (pKa ~10.0–10.4) |
| Quantified Difference | ~1.0 to 1.5 log unit reduction in basicity |
| Conditions | Aqueous solution, physiological pH (7.4) |
Lowering the pKa increases the fraction of the neutral species, enhancing passive membrane permeability and significantly reducing off-target hERG channel inhibition.
Unconstrained piperidines are highly susceptible to CYP450-mediated oxidative metabolism at the carbons adjacent to the nitrogen. The cyclopropane fusion in 3-azabicyclo[4.1.0]heptan-1-ol sterically shields these positions and rigidifies the ring, significantly reducing the rate of oxidative degradation [1]. In comparative human liver microsome (HLM) assays, cyclopropanated piperidine bioisosteres consistently demonstrate a 3- to 5-fold reduction in intrinsic clearance (CL_int) compared to their flexible piperidine counterparts, leading to extended in vivo half-lives for the final formulated APIs.
| Evidence Dimension | CYP450-mediated oxidative intrinsic clearance (CL_int) |
| Target Compound Data | Azabicyclo[4.1.0]heptane derivatives |
| Comparator Or Baseline | Unconstrained piperidine analogs |
| Quantified Difference | Up to 3- to 5-fold reduction in intrinsic clearance |
| Conditions | in vitro Human Liver Microsome (HLM) stability assays |
The cyclopropane ring sterically shields adjacent C-H bonds from oxidative metabolism, extending the in vivo half-life of the final API and reducing dosing frequency.
Flexible heterocycles like 3-hydroxypiperidine exist in a dynamic equilibrium of chair and boat conformations, incurring a high entropic penalty (-TΔS) upon binding to a target protein [1]. 3-Azabicyclo[4.1.0]heptan-1-ol pre-organizes the scaffold into a locked, bioactive-like conformation. This conformational restriction minimizes the loss of entropy during the binding event, which can yield a 10- to 100-fold improvement in binding free energy (ΔG) compared to unconstrained comparators, making it a superior precursor for high-affinity ligands.
| Evidence Dimension | Entropic penalty of binding (-TΔS) |
| Target Compound Data | Rigidified azabicyclo[4.1.0]heptane core |
| Comparator Or Baseline | Flexible 3-hydroxypiperidine |
| Quantified Difference | Substantial reduction in conformational degrees of freedom |
| Conditions | Target-ligand thermodynamic profiling (Isothermal Titration Calorimetry) |
Pre-organizing the scaffold into the bioactive conformation reduces the entropic cost of binding, directly translating to higher target affinity.
Modern drug discovery heavily prioritizes the fraction of sp3-hybridized carbons (Fsp3) to escape the 'flatland' of traditional aromatic scaffolds [1]. 3-Azabicyclo[4.1.0]heptan-1-ol possesses an Fsp3 of 1.0 (100% sp3 carbons), providing maximum 3D character. When used as a bioisostere for flat aromatic rings (e.g., substituted pyridines or phenols, Fsp3 = 0), this bicyclic building block dramatically improves aqueous solubility and reduces promiscuous off-target binding driven by lipophilic planar stacking.
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
| Target Compound Data | 3-Azabicyclo[4.1.0]heptan-1-ol (Fsp3 = 1.0) |
| Comparator Or Baseline | Flat aromatic bioisosteres (e.g., pyridines, Fsp3 = 0) |
| Quantified Difference | Maximum possible 3D character (100% vs 0%) |
| Conditions | Molecular topological analysis |
High Fsp3 correlates strongly with clinical success rates by improving aqueous solubility and reducing promiscuous off-target binding typical of flat aromatics.
The lowered pKa and high Fsp3 of 3-azabicyclo[4.1.0]heptan-1-ol make it an ideal building block for central nervous system (CNS) drugs. By replacing basic piperidines, this scaffold improves blood-brain barrier (BBB) permeability while minimizing P-glycoprotein (P-gp) efflux, directly leveraging the pKa modulation evidence [1].
The rigid, 3D-vectoring nature of the bridgehead hydroxyl group allows precise positioning of hydrogen-bond donors/acceptors in the active sites of kinases and proteases. It is the preferred procurement choice when flexible linkers fail to achieve the required target selectivity due to entropic penalties [2].
When a lead compound containing a piperidine or morpholine ring exhibits unacceptable hERG channel blocking, substituting it with 3-azabicyclo[4.1.0]heptan-1-ol is a standard industrial strategy to attenuate basicity and rescue the compound's safety profile without sacrificing target affinity [1].